7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
7-(4-Ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused triazolo-pyrazinone core. The ethoxyphenyl group at position 7 and the thioether-linked 2-oxo-2-phenylethyl substituent at position 3 define its structural uniqueness.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-phenacylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-2-28-17-10-8-16(9-11-17)24-12-13-25-19(20(24)27)22-23-21(25)29-14-18(26)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBKIUPPDRDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.48 g/mol. The structure features a triazole ring fused to a pyrazinone moiety, which is known for its diverse pharmacological applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through various organic transformations including cyclization and thioether formation. The use of click chemistry has been particularly prominent in developing triazole derivatives due to its efficiency and selectivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds were evaluated using the MTT assay against cell lines such as AGS (gastric cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compound showed promising results with an IC50 value comparable to leading anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Testing against a panel of bacteria revealed that it possesses moderate to high antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Inflammation-related assays indicated that the compound may inhibit pro-inflammatory cytokine production:
- Cytokine Assays : Inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with the compound, suggesting potential use in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of triazole derivatives including the target compound showed enhanced apoptosis in cancer cells compared to controls. Flow cytometry analysis indicated increased Annexin V positivity in treated cells, confirming the induction of apoptosis .
- Antimicrobial Evaluation : A comparative study of various triazole compounds highlighted that the target compound exhibited superior activity against resistant strains of Escherichia coli, suggesting its potential as a lead for antibiotic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 3 and 7, influencing solubility, stability, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Pharmacological Activity
Structural variations correlate with distinct biological profiles:
- Adenosine Receptor Antagonism: Fluorobenzyl and ethoxyphenyl analogs may exhibit antagonism due to isosteric resemblance to inosine .
- Anti-Inflammatory Activity : Thioether-linked substituents (e.g., 2-oxo-2-phenylethyl) may enhance P2X7 receptor antagonism, relevant for pain management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
